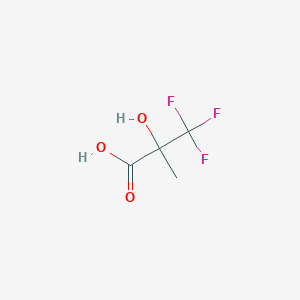

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGJACFEVDCYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921475 | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-35-6, 114715-77-4 | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 114715-77-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and applications in drug development. Special emphasis is placed on detailed experimental protocols and the strategic use of this molecule in the synthesis of bioactive compounds.

Chemical Identity and Properties

This compound is a trifluoromethylated derivative of lactic acid. The presence of the trifluoromethyl group significantly enhances the acidity of the carboxylic acid and influences the molecule's lipophilicity and metabolic stability, making it a valuable synthon in medicinal chemistry.

CAS Numbers:

-

Racemic Mixture: 374-35-6[1]

-

(S)-Enantiomer: Information on a specific CAS number for the (S)-enantiomer is less commonly cited, though it is available commercially.

Synonyms:

-

2-(Trifluoromethyl)-DL-lactic acid (for racemic mixture)

-

(R)-2-Hydroxy-2-(trifluoromethyl)propionic Acid[3]

-

(R)-3,3,3-Trifluoro-2-hydroxyisobutyric Acid[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. Data is compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₄H₅F₃O₃ | [2][5] |

| Molecular Weight | 158.08 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 108-112 °C | [3] |

| Boiling Point | 247.37 °C at 760 mmHg (Predicted) | |

| pKa | ~2.5 (Estimated) | |

| Solubility | Soluble in water and polar organic solvents. | |

| Optical Rotation ([α]D) | +16.5° (c=5 in H₂O) for (R)-enantiomer |

Synthesis of this compound

Both chemical and biocatalytic methods have been developed for the synthesis of racemic and enantiomerically pure this compound. The enantiopure forms are particularly crucial for the development of chiral drugs.

Chemical Synthesis of the Racemic Acid

A common route to the racemic acid involves the hydrolysis of the corresponding nitrile, which can be formed from trifluoroacetone.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 2-hydroxy-2-methyl-3,3,3-trifluoromethylpropionitrile

-

In a reaction vessel under an inert atmosphere (e.g., argon), trifluoroacetone is reacted with a cyanide source, such as sodium cyanide, in the presence of a mineral acid (e.g., sulfuric acid) at a controlled temperature, typically between 0 and 20°C.[6]

-

The reaction is carried out in a polar protic solvent like a lower alcohol (e.g., ethanol) or a mixture of alcohol and water.[6]

-

Upon completion, the reaction mixture is carefully worked up to isolate the crude nitrile.

Step 2: Hydrolysis to this compound

-

The crude 2-hydroxy-2-methyl-3,3,3-trifluoromethylpropionitrile is added to a strong mineral acid, such as 98% sulfuric acid.[6]

-

The mixture is heated, for instance, to 95-115°C, to drive the hydrolysis of the nitrile to the carboxylic acid.[6]

-

After the reaction is complete, the mixture is cooled and diluted with water.

-

The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from an appropriate solvent system.

Enantioselective Synthesis via Enzymatic Resolution

The most effective methods for producing enantiomerically pure (R)- and (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid involve the kinetic resolution of the racemic amide, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, using stereospecific amidases.

An enantio-specific amidase from the bacterium Klebsiella oxytoca has been shown to selectively hydrolyze the (R)-amide to the corresponding (R)-acid, leaving the (S)-amide unreacted.[7] The unreacted (S)-amide can then be chemically hydrolyzed to the (S)-acid. This dual approach allows for the production of both enantiomers.[7] Similarly, a novel amidase from Burkholderia phytofirmans has been identified for the kinetic resolution of the racemic amide to produce optically pure (R)-acid.[8]

Experimental Protocol: Enzymatic Kinetic Resolution of rac-3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide

1. Biocatalyst Preparation:

-

Whole cells of Klebsiella oxytoca or E. coli expressing the specific amidase are cultivated and harvested. The cell paste or a cell-free extract can be used as the biocatalyst.

2. Enzymatic Hydrolysis:

-

A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is prepared.

-

The biocatalyst (e.g., K. oxytoca cells) is added to the substrate solution.

-

The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

The progress of the reaction is monitored by HPLC to determine the conversion of the (R)-amide and the enantiomeric excess (e.e.) of the product and remaining substrate.

3. Product Isolation and Purification:

-

Once the desired conversion is reached (typically around 50%), the reaction is stopped, and the biomass is removed by centrifugation.

-

The supernatant is acidified (e.g., with HCl) to protonate the (R)-acid.

-

The (R)-acid is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried, and the solvent is evaporated to yield (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

-

The aqueous layer, containing the unreacted (S)-amide, can be basified and extracted separately to recover the (S)-amide.

4. Chemical Hydrolysis of (S)-amide (Optional):

-

The recovered (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is subjected to acidic or basic hydrolysis to obtain (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

Applications in Drug Development

The enantiomers of this compound are valuable chiral building blocks for the synthesis of complex pharmaceutical compounds. The trifluoromethyl group can enhance drug efficacy by increasing metabolic stability, improving binding affinity, and modifying lipophilicity.

While specific signaling pathways directly modulated by this molecule are not applicable as it serves as a synthetic intermediate, its incorporation into larger drug molecules is of great interest. For instance, it is a key component in the synthesis of therapeutic amides.[6][9] The general workflow for its use in drug synthesis is depicted below.

Caption: General workflow for the synthesis of bioactive molecules.

The synthesis of specific therapeutic amides often involves coupling the chiral acid with an appropriate aniline derivative.[9] This highlights its role in creating molecules with potential therapeutic applications.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include a singlet for the methyl protons and a broad singlet for the hydroxyl and carboxylic acid protons. The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: Characteristic signals for the quaternary carbon, the methyl carbon, the carboxylic carbon, and the trifluoromethyl carbon would be observed.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl and carboxylic acid groups, a C=O stretch for the carbonyl group, and strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Vendors and chemical databases often provide access to these spectra.[10][11][12]

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. It may also be corrosive to metals.[2][3]

Conclusion

This compound, particularly in its enantiomerically pure forms, is a highly valuable and versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical sectors. The development of efficient enzymatic resolution methods has made the chiral forms of this acid readily accessible, paving the way for its broader application in the design and synthesis of novel bioactive compounds. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers engaged in drug discovery and development.

References

- 1. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 2. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. biophysics.org [biophysics.org]

In-Depth Technical Guide: Physicochemical Properties of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated derivative of hydroxypivalic acid, is a chiral carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties, influencing its acidity, lipophilicity, and metabolic stability. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of a common synthetic route.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to distinguish between experimentally determined and computationally predicted values.

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₅F₃O₃ | - | [1][2] |

| Molecular Weight | 158.08 g/mol | - | [1][2][3] |

| Appearance | White to almost white crystalline powder | Experimental | |

| Melting Point | 110 °C | Experimental | [4] |

| Boiling Point | 247.4 ± 35.0 °C at 760 mmHg | Predicted | [4] |

| pKa | 2.46 ± 0.22 | Predicted | [4] |

| Solubility | Soluble in water | Qualitative | [4] |

| logP | Not available | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These represent standard and widely accepted experimental procedures.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[6][7]

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is used as the titrant.[7][8]

-

Titration: A known volume of the acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant is added in small, precise increments from a burette.[7][8]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[7][8]

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point, where the moles of base added equals the initial moles of acid, is determined from the inflection point of the titration curve (the steepest point). The pKa is the pH at which half of the acid has been neutralized (half-equivalence point).[6][9]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water, and is a key indicator of its lipophilicity.[10]

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.[11][12]

-

Partitioning: A known amount of this compound is dissolved in a measured volume of one of the pre-saturated phases (e.g., water). An equal volume of the other pre-saturated phase (n-octanol) is then added.[11][12]

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-24 hours) to allow for the partitioning of the solute between the two phases to reach equilibrium. The mixture is then centrifuged to ensure complete separation of the two phases.[11][13]

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]

Synthesis Workflow

A common method for the preparation of (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid involves a multi-step chemical and enzymatic process.[15][16]

Caption: A general workflow for the chemoenzymatic synthesis of chiral this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 44864-47-3 CAS MSDS ((R)-3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. scispace.com [scispace.com]

- 10. acdlabs.com [acdlabs.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. waters.com [waters.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 16. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid and its Therapeutic Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a key chiral building block in modern drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries.

Core Compound: Structure and Properties

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a fluorinated carboxylic acid with a chiral center, making it a valuable precursor for stereospecific pharmaceuticals. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.

Chemical Structure:

Spectroscopic Profile of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated carboxylic acid with applications in synthetic and medicinal chemistry. This document presents available spectroscopic data, detailed experimental protocols for its characterization, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived and published raw data, typical and predicted values are provided for NMR and IR spectroscopy. Mass spectrometry data is based on expected fragmentation patterns.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~1.6 | Singlet | - | -CH₃ |

| Variable (broad) | Singlet | - | -OH, -COOH | |

| ¹³C NMR | ~20 | Quartet | ~3-5 Hz (C-F coupling) | -CH₃ |

| ~75 | Quartet | ~28-32 Hz (C-F coupling) | C(OH)(CH₃) | |

| ~125 | Quartet | ~280-285 Hz (C-F coupling) | -CF₃ | |

| ~170 | Singlet | - | -COOH | |

| ¹⁹F NMR | ~ -78 | Singlet | - | -CF₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| 1100-1300 | Strong | C-F stretch |

| ~1150 | Medium | C-O stretch |

| ~950 | Medium, Broad | O-H bend (out-of-plane) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Proposed Fragment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 113 | High | [M - COOH]⁺ |

| 89 | Medium | [M - CF₃]⁺ |

| 69 | High | [CF₃]⁺ |

| 45 | High | [COOH]⁺ |

| 43 | Medium | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Acetone (Acetone-d₆), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent may affect the chemical shifts of the exchangeable protons (-OH and -COOH).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

¹⁹F NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence, proton-decoupled.

-

Spectral Width: A range appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm), centered around the expected trifluoromethyl group resonance.

-

Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C NMR) or the external/internal reference (for ¹⁹F NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion capabilities (e.g., Electrospray Ionization - ESI).

GC-MS Protocol (for the derivatized acid):

-

Derivatization: Carboxylic acids are often derivatized (e.g., silylation) to increase their volatility for GC analysis.

-

Sample Preparation: Dissolve a small amount of the derivatized sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the application of this molecule in drug discovery.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Conceptual pathway for the use of the title compound in drug discovery.

Solubility Profile of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a fluorinated organic compound of interest in pharmaceutical and agrochemical research due to its unique chemical properties imparted by the trifluoromethyl group.[1] A critical parameter for its application in synthesis, formulation, and biological studies is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

This compound is a solid at room temperature.[2][3] Its molecular structure, featuring a carboxylic acid and a hydroxyl group, allows it to act as a hydrogen bond donor, which significantly influences its solubility profile.[1][4] The presence of the highly electronegative trifluoromethyl group enhances the acidity of the carboxylic acid compared to its non-fluorinated analogs.[1]

Solubility Data

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The compound can participate in hydrogen bonding with protic solvents through its carboxylic acid and hydroxyl groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the compound. |

| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the highly polar solute and nonpolar solvents will likely result in poor solvation. |

| Chlorinated | Dichloromethane | Low to Moderate | Dichloromethane has a moderate polarity and may exhibit some ability to dissolve the compound, though likely less than more polar aprotic solvents. A patent for the synthesis of this acid mentions extraction with dichloromethane. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

-

Screw-capped vials

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. The time required can vary and may need to be determined experimentally (e.g., 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the shaking and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the withdrawn supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualized Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps in determining the solubility of a solid compound in a solvent.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is limited in the public domain, its molecular structure strongly suggests a preference for polar solvents. For researchers and drug development professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a robust method for its determination. This information is crucial for optimizing reaction conditions, developing formulations, and conducting further studies on this promising chemical entity.

References

The Ascent of a Chiral Powerhouse: A Technical Guide to the Discovery and History of Trifluoromethyl-Containing Chiral Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. When this powerful moiety is installed at a stereocenter, particularly within a carboxylic acid framework, it gives rise to a class of compounds with immense potential in drug development and as tools in stereochemical analysis. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoromethyl-containing chiral acids, tracing their origins from the early days of organofluorine chemistry to the sophisticated asymmetric syntheses of today.

Early Developments in Organofluorine Chemistry: A Prelude

The journey to trifluoromethyl-containing chiral acids began with the broader exploration of organofluorine chemistry. While the first organofluorine compound was reported in the 19th century, the field remained relatively niche due to the challenges of handling elemental fluorine. A significant breakthrough came in the 1890s with Frédéric Swarts' development of milder fluorinating agents, such as antimony trifluoride (SbF₃), which enabled the synthesis of benzotrifluoride from benzotrichloride.[1] This early work laid the foundation for the introduction of the trifluoromethyl group into aromatic systems. The biological significance of trifluoromethyl groups was first investigated by F. Lehmann in 1927, sparking interest in their potential applications in bioactive compounds.[1]

The Dawn of a Chiral Derivatizing Agent: Mosher's Acid

A pivotal moment in the history of trifluoromethyl-containing chiral acids was the development of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, by Harry S. Mosher and his colleagues James A. Dale and David L. Dull in 1969.[2][3] This compound was not initially targeted as a therapeutic agent but as a revolutionary tool for determining the enantiomeric composition and absolute configuration of chiral alcohols and amines.[2][3]

The genius of Mosher's acid lies in its ability to convert a mixture of enantiomers into a mixture of diastereomers upon formation of an ester or amide linkage. These diastereomers exhibit distinct signals in ¹H and ¹⁹F NMR spectroscopy, allowing for their quantification and the assignment of absolute stereochemistry based on a predictable conformational model.[3] The presence of the trifluoromethyl group is crucial, as the fluorine atoms provide a sensitive NMR probe.

The original synthesis of racemic Mosher's acid involved the reaction of phenylmagnesium bromide with trifluoropyruvic acid, followed by methylation of the resulting α-hydroxy acid. The enantiomers were then resolved by fractional crystallization of their salts with an optically active amine.

The Evolution of Asymmetric Synthesis

Following the groundbreaking work on Mosher's acid, the focus of the scientific community shifted towards the development of methods for the direct asymmetric synthesis of trifluoromethyl-containing chiral acids and other related compounds. This evolution was driven by the increasing demand for enantiomerically pure building blocks for the synthesis of pharmaceuticals and agrochemicals.

Chiral Auxiliary-Mediated Syntheses

One of the earliest strategies for asymmetric synthesis involved the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction, and are subsequently removed. For example, chiral oxazolidinones have been employed to direct the asymmetric trifluoromethylation of carboxylic acid derivatives. The chiral auxiliary is first used to form an enolate, which then reacts with a trifluoromethylating agent. The auxiliary is then cleaved to yield the chiral trifluoromethyl-containing carboxylic acid.[4]

Organocatalytic Approaches

The turn of the 21st century witnessed the rise of organocatalysis, which utilizes small organic molecules to catalyze asymmetric transformations. This has proven to be a powerful tool for the synthesis of trifluoromethyl-containing chiral compounds. For instance, chiral imidazolidinone catalysts have been used in the enantioselective α-trifluoromethylation of aldehydes, which can then be oxidized to the corresponding carboxylic acids with high enantiomeric excess.[5][6]

Biocatalysis: Nature's Approach

More recently, biocatalysis has emerged as a green and highly selective method for the synthesis of chiral molecules. Enzymes, such as lactate dehydrogenases, have been engineered to reduce trifluoromethyl-containing α-keto acids to the corresponding α-hydroxy acids with excellent enantioselectivity.[7] This approach offers the advantages of mild reaction conditions and high stereocontrol.

Data Presentation

The following tables summarize quantitative data for key synthetic methods discussed in this guide.

Table 1: Asymmetric Synthesis of α-Trifluoromethyl Aldehydes (Precursors to Chiral Acids) [5]

| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | 85 | 98 |

| 2 | Butanal | 69 | 99 |

| 3 | Pentanal | 67 | 96 |

| 4 | Hexanal | 72 | 98 |

Table 2: Biocatalytic Reduction of Trifluoropyruvic Acid (TFPy) [7]

| Biocatalyst | Product | Enantiomeric Excess (ee, %) | Conversion (%) |

| d-LmLDH | (S)-Trifluorolactic acid | >99.5 | 100 |

| l-LDH (chicken) | (R)-Trifluorolactic acid | >99.5 | 100 |

Experimental Protocols

Synthesis of Racemic Mosher's Acid (Illustrative Historical Method)

Materials:

-

Trifluoroacetic acid

-

Thionyl chloride

-

Benzene

-

Aluminum chloride

-

Anhydrous ether

-

Methylmagnesium iodide

-

Potassium hydroxide

-

Dimethyl sulfate

Procedure:

-

Preparation of Trifluoroacetyl Chloride: Trifluoroacetic acid is refluxed with thionyl chloride to produce trifluoroacetyl chloride, which is purified by distillation.

-

Friedel-Crafts Acylation: Trifluoroacetyl chloride is reacted with benzene in the presence of aluminum chloride to yield 2,2,2-trifluoroacetophenone.

-

Grignard Reaction: 2,2,2-Trifluoroacetophenone is treated with methylmagnesium iodide in anhydrous ether to give 1,1,1-trifluoro-2-phenyl-2-propanol.

-

Oxidation: The tertiary alcohol is oxidized to α-trifluoromethyl-α-phenylacetic acid (racemic Mosher's acid) using a suitable oxidizing agent.

-

Methylation: The resulting carboxylic acid is methylated using dimethyl sulfate and potassium hydroxide to afford racemic Mosher's acid methyl ester, which can be hydrolyzed to the final product.

Organocatalytic α-Trifluoromethylation of an Aldehyde (Modern Approach)[5]

Materials:

-

Aldehyde (e.g., propanal)

-

Chiral imidazolidinone catalyst

-

Trifluoromethylating agent (e.g., a Togni reagent)

-

Photocatalyst (e.g., an iridium complex)

-

Solvent (e.g., DMF)

-

Light source (e.g., blue LEDs)

Procedure:

-

Reaction Setup: In a reaction vessel, the aldehyde, chiral imidazolidinone catalyst, trifluoromethylating agent, and photocatalyst are dissolved in the solvent under an inert atmosphere.

-

Photocatalysis: The reaction mixture is irradiated with a light source at a controlled temperature. The photocatalyst absorbs light and initiates a radical chain reaction.

-

Enamine Formation: The chiral imidazolidinone catalyst reacts with the aldehyde to form a chiral enamine intermediate.

-

Trifluoromethylation: The trifluoromethyl radical, generated from the trifluoromethylating agent, adds to the enamine in a highly stereoselective manner, directed by the chiral catalyst.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and other reagents. The resulting α-trifluoromethyl aldehyde is purified by chromatography.

-

Oxidation to Carboxylic Acid: The purified aldehyde is then oxidized to the corresponding chiral carboxylic acid using a standard oxidizing agent (e.g., Jones reagent).

Visualizations

Caption: A timeline illustrating key milestones in the development of trifluoromethyl-containing chiral acids.

Caption: Workflow for determining enantiomeric excess and absolute configuration using Mosher's acid.

Caption: Overview of modern asymmetric strategies for synthesizing trifluoromethyl-containing chiral acids.

Conclusion

The discovery and development of trifluoromethyl-containing chiral acids represent a significant chapter in the history of organic chemistry. From the foundational work in organofluorine chemistry to the elegant design of Mosher's acid and the advent of modern asymmetric synthesis, the journey has been marked by innovation and a deepening understanding of stereochemistry. Today, researchers have a powerful and diverse toolkit of synthetic methods, including chiral auxiliary-based strategies, organocatalysis, and biocatalysis, to access these valuable compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of trifluoromethyl-containing chiral acids in drug discovery and development is poised to expand even further, promising new therapeutic agents with enhanced properties and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. J. A. Dale, D. L. Dull and H. S. Mosher, “α-Methoxy-αtrifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines,” Journal of Organic Chemistry, Vol. 34, No. 9, 1969, pp. 2543-2549.doi10.1021/jo01261a013 - References - Scientific Research Publishing [scirp.org]

- 3. grokipedia.com [grokipedia.com]

- 4. A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a fluorinated carboxylic acid of significant interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group. Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in various manufacturing processes, particularly in drug development where thermal processing steps are common. This technical guide provides a comprehensive overview of the currently understood thermal stability of this compound, including its physical properties, postulated thermal decomposition pathways, and generalized experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under thermal stress.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₃O₃ | [1] |

| Molecular Weight | 158.08 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | Approximately 108-112 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in water |

Postulated Thermal Decomposition Pathway

Based on the thermal decomposition mechanisms of other perfluorinated carboxylic acids, a probable thermal decomposition pathway for this compound can be proposed. The presence of the α-hydroxy and trifluoromethyl groups is expected to influence the decomposition mechanism significantly. A likely initial step is the decarboxylation of the acid, a common thermal degradation route for carboxylic acids. This would be followed by the elimination of hydrogen fluoride, a characteristic reaction for many fluorinated organic compounds upon heating.

The following diagram illustrates a plausible thermal decomposition pathway for this compound.

Caption: Postulated thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following provides a generalized methodology for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the decomposition temperature and the presence of any volatile components.

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with decomposition.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp (e.g., from ambient to 200 °C at 10 °C/min), followed by a cooling cycle and a second heating cycle to observe the thermal history of the material.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting peak (endothermic) and any exothermic peaks that may indicate decomposition. The onset temperature and peak temperature of these events are determined, and the enthalpy of fusion can be calculated from the area of the melting peak.

The following diagram illustrates a general experimental workflow for the thermal analysis of a chemical compound.

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, an understanding of its thermal behavior can be inferred from its physicochemical properties and the known decomposition pathways of related fluorinated carboxylic acids. The proposed decomposition mechanism involving decarboxylation and subsequent HF elimination provides a theoretical basis for predicting its degradation products. For definitive quantitative data, it is imperative to conduct detailed thermal analysis using TGA and DSC, following the generalized protocols outlined in this guide. Such studies are crucial for ensuring the safe and effective application of this compound in research and industrial settings.

References

- 1. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to the Acidity and pKa of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. This compound, notable for its trifluoromethyl group, is of significant interest in pharmaceutical and agrochemical research.[1] Its unique structure imparts specific chemical properties that are crucial for its application in the synthesis of novel therapeutic agents and other specialized chemicals.[1]

Acidity and pKa Value

The acidity of a carboxylic acid is a fundamental property that influences its reactivity, solubility, and biological activity. The pKa value, the negative logarithm of the acid dissociation constant (Ka), provides a quantitative measure of this acidity. A lower pKa value indicates a stronger acid.

The acidity of this compound is significantly influenced by the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF3) group.[2] This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its non-fluorinated analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Predicted pKa | 2.46 ± 0.22 | ChemicalBook |

| Molecular Formula | C4H5F3O3 | PubChem[3] |

| Molecular Weight | 158.08 g/mol | PubChem[3] |

| Melting Point | 110 °C | iChemical[4] |

| Boiling Point | 247.37 °C at 760 mmHg | iChemical[4] |

The predicted pKa of approximately 2.46 suggests that this compound is a relatively strong carboxylic acid. This is consistent with the known acidifying effect of alpha-halogen substituents.

Factors Influencing Acidity

The acidity of this compound is determined by a combination of structural factors. The following diagram illustrates the key electronic effects that contribute to its acidic strength.

Caption: Factors influencing the acidity of the target molecule.

Experimental Protocols for pKa Determination

The determination of an accurate pKa value is critical for drug development, as it affects properties like absorption, distribution, metabolism, and excretion (ADME). The following are detailed methodologies for two common experimental techniques used to determine the pKa of fluorinated carboxylic acids.

Potentiometric titration is a highly precise and standard method for pKa measurement.[2] It involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh and dissolve a sample of this compound in deionized, carbonate-free water to prepare a solution of a known concentration (e.g., 0.01 M).

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added.

-

-

Titrant Preparation:

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), using carbonate-free water.

-

-

Apparatus Setup:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a magnetic stirrer to ensure homogeneity.

-

Employ a precision burette to add the titrant.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add small, precise increments of the NaOH titrant.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point.

-

Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve for higher accuracy.

-

¹⁹F NMR spectroscopy is a powerful technique for determining the pKa of fluorinated compounds. It relies on the change in the ¹⁹F chemical shift as a function of the solution's pH. This method is particularly advantageous as it is tolerant of impurities and does not require highly accurate concentration measurements.

Protocol:

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 1 to 4 for the target compound).

-

Dissolve a small amount of this compound in each buffer solution. A deuterated solvent (e.g., D₂O) is typically used for the lock signal.

-

An internal reference standard with a known ¹⁹F chemical shift that is insensitive to pH changes in the relevant range may be added.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient relaxation delay between scans to obtain accurate signal integration.

-

-

Data Analysis:

-

Measure the ¹⁹F chemical shift (δ) of the -CF3 group in each spectrum.

-

Plot the observed chemical shift (δ_obs) as a function of pH.

-

The data will form a sigmoidal curve. Fit the data to the following equation:

δ_obs = (δ_A * 10^(pKa-pH) + δ_B) / (1 + 10^(pKa-pH))

where:

-

δ_obs is the observed chemical shift at a given pH.

-

δ_A is the chemical shift of the fully protonated species (acid).

-

δ_B is the chemical shift of the fully deprotonated species (conjugate base).

-

pKa is the acid dissociation constant.

-

-

The pKa value is obtained from the non-linear regression analysis of the titration curve.

-

Conclusion

This compound is a relatively strong organic acid, a property conferred by the potent electron-withdrawing trifluoromethyl group. While an experimental pKa value is yet to be published, the predicted value of ~2.46 provides a solid foundation for its application in research and development. The experimental protocols detailed herein for potentiometric titration and ¹⁹F NMR spectroscopy offer robust methods for the precise determination of its pKa, a critical parameter for professionals in drug discovery and chemical synthesis.

References

- 1. youtube.com [youtube.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Commercial Sourcing and Synthesis of Enantiopure 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for obtaining enantiopure (R)- and (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. This chiral building block is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the trifluoromethyl group. This document summarizes commercially available sources and provides detailed experimental protocols for a chemoenzymatic synthesis approach.

Commercial Suppliers

A variety of chemical suppliers offer the enantiomers of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. The availability, purity, and pricing can vary, and are summarized in the tables below for easy comparison. Please note that pricing is subject to change and may not include shipping and handling fees.

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS: 44864-47-3)

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | - | - | --INVALID-LINK-- |

| TCI America | >98.0% (GC) | 1g, 5g | ~$100/g |

| Chem-Impex | ≥ 98% (Assay by titration, GC) | - | - |

| American Elements | High Purity (99% to 99.999%+) | Research and bulk quantities | Inquire |

| Santa Cruz Biotechnology | - | - | Inquire[1] |

| A B Enterprises | - | Per gram | ₹ 150/gram[2] |

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS: 24435-45-8)

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | - | 100mg | $77.90 |

| Shanghai Jizhi Biochemical Technology Co., Ltd. | 98.0% | 1g | ¥998.0/1g[3] |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquire[3] |

| Shaanxi Dideu Medichem Co. Ltd | - | - | Inquire[4] |

Chemoenzymatic Synthesis of Enantiopure this compound

A robust and scalable method for the preparation of both enantiomers of this compound involves a chemoenzymatic approach. This strategy combines a chemical synthesis to produce a racemic precursor followed by an enzymatic kinetic resolution to separate the enantiomers.

Overall Synthesis Workflow

The overall process begins with the synthesis of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide from a trifluoroacetic acid ester. This racemic amide then undergoes enzymatic kinetic resolution using an amidase from Klebsiella oxytoca. The enzyme selectively hydrolyzes the (R)-amide to the (R)-acid, leaving the (S)-amide unreacted. Finally, the remaining (S)-amide can be chemically hydrolyzed to the (S)-acid.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and patents.[5][6]

Part 1: Synthesis of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

This multi-step chemical synthesis starts from a trifluoroacetic acid ester.

-

Step 1: Formation of Trifluoroacetone. 500 g (2.69 mol) of a trifluoroacetic acid ester is slowly added to a heated solution of 500 g (4.9 mol) of concentrated sulfuric acid in 1 L of distilled water at 73°C. The mixture is heated to reflux, and the trifluoroacetone formed is distilled off.[7]

-

Step 2: Formation of the Cyanohydrin. To a cooled (-1°C) solution of 39.4 g (0.763 mol) of sodium cyanide in 174 ml of distilled water, 100 g (0.822 mol) of trifluoroacetone is added dropwise. Subsequently, 293.4 g of 6 N sulfuric acid is added at 4-5°C, and the reaction is stirred overnight at room temperature.

-

Step 3: Conversion to the Amide. The resulting propionitrile is then converted to the propionamide using a concentrated mineral acid.

Part 2: Enzymatic Kinetic Resolution of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

This key step utilizes the enantioselective activity of an amidase from Klebsiella oxytoca.

-

Enzyme Preparation: A culture of Klebsiella oxytoca is grown under conditions that induce the expression of the desired amidase. The cells are then harvested and can be used as a whole-cell biocatalyst or the enzyme can be purified.

-

Resolution Reaction: The racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0). The Klebsiella oxytoca amidase (either as whole cells or purified enzyme) is added to the solution. The reaction is incubated at a controlled temperature (e.g., 20-40°C) with stirring.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate. Once the desired conversion is reached (typically around 50% to maximize the enantiomeric excess of both components), the reaction is stopped. The (R)-acid can be extracted from the aqueous phase after acidification, and the unreacted (S)-amide can be recovered by extraction with an organic solvent. A study by Shaw et al. describes carrying out this reaction at a 1500 L scale with a substrate concentration of about 0.5 M, achieving an almost 50% yield of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with >99% ee and >98% purity.[5]

Part 3: Chemical Hydrolysis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

The remaining enantiopure (S)-amide is converted to the corresponding (S)-acid through chemical hydrolysis.

-

Hydrolysis Reaction: The (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide is dissolved in a mixture of an alcohol (e.g., ethanol) and water. A strong acid, such as hydrochloric acid, is added.[8]

-

Heating and Isolation: The reaction mixture is heated to a temperature between 90-120°C for 10-24 hours.[8] After completion, the solvent is removed, and the (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is isolated and purified.

This technical guide provides a starting point for researchers interested in sourcing or synthesizing enantiopure this compound. For specific applications, further optimization of the synthetic protocols may be required. It is always recommended to consult the original literature and patents for complete experimental details and safety information.

References

- 1. scbt.com [scbt.com]

- 2. indiamart.com [indiamart.com]

- 3. (s)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 8. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of Therapeutic Amides Using 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of therapeutic amides utilizing chiral building blocks derived from 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. The unique stereoelectronic properties of the trifluoromethyl group make this chiral auxiliary a valuable tool in medicinal chemistry for the synthesis of potent and selective therapeutic agents.

The primary focus of these notes is the synthesis of Bicalutamide, a non-steroidal anti-androgen, and S-23, a selective androgen receptor modulator (SARM). Both compounds are significant in the treatment of prostate cancer and for research in hormonal male contraception, respectively. (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid serves as a key chiral precursor for introducing the necessary stereocenter in these therapeutic amides.[1]

Therapeutic Applications and Mechanism of Action

Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[2] It functions as a competitive antagonist of the androgen receptor (AR), preventing androgens like testosterone and dihydrotestosterone (DHT) from binding to the receptor and promoting tumor growth.[3][4][5] The (R)-enantiomer of Bicalutamide is known to be the more active form.

S-23 is an investigational selective androgen receptor modulator (SARM) that has been studied for its potential as a male hormonal contraceptive.[6][7] Unlike traditional androgens, SARMs are designed to selectively target androgen receptors in specific tissues, aiming to produce the desired therapeutic effects while minimizing unwanted side effects. S-23 exhibits a high binding affinity for the androgen receptor.[8]

The signaling pathway of the androgen receptor is a critical target for these therapeutic amides. In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins. Upon binding of an androgen, the receptor undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and proliferation.[1][2][9][10][11] Non-steroidal anti-androgens like Bicalutamide competitively inhibit this process, thereby blocking the downstream signaling cascade.[4][12]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Bicalutamide and a precursor to S-23, highlighting the role of the chiral building block derived from this compound.

Table 1: Synthesis of (R)-Bicalutamide Precursor

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) | Reference |

| 1. Amide Formation | (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, 4-Cyano-3-(trifluoromethyl)aniline | Thionyl chloride, Pyridine, Dichloromethane | 0 to rt | 12 | ~85% | >98% | J. Med. Chem. 1993, 36, 10, 1374–1380 |

| 2. Thioether Formation | (R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-bromo-2-hydroxy-2-methylpropanamide, 4-Fluorothiophenol | Sodium hydroxide, Isopropanol/Water | rt | 5 | ~90% | >98% | US7199257B1 |

| 3. Oxidation | (R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide | m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane | rt | 24 | ~95% | >98% | J. Med. Chem. 1988, 31, 5, 954-959 |

Table 2: Synthesis of SARM S-23 Precursor

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) | Reference |

| 1. Ether Formation | (S)-Methyl 2-(oxiran-2-yl)acetate, 3-Fluoro-4-chlorophenol | Sodium hydride, Tetrahydrofuran | 0 to rt | 12 | ~75% | >99% | J. Med. Chem. 2009, 52, 12, 3807–3815 |

| 2. Amide Formation | (S)-3-(3-Fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanoic acid, 4-Cyano-3-(trifluoromethyl)aniline | Oxalyl chloride, DMF (cat.), Triethylamine, Dichloromethane | 0 to rt | 4 | ~80% | >99% | J. Med. Chem. 2009, 52, 12, 3807–3815 |

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-Bicalutamide

This protocol outlines the key steps for the synthesis of the active (R)-enantiomer of Bicalutamide, starting from a chiral precursor derived from (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

Step 1: Synthesis of (R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-bromo-2-hydroxy-2-methylpropanamide

-

To a solution of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

-

Add a solution of 4-cyano-3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in DCM (5 mL/mmol) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step 2: Synthesis of (R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide

-

To a solution of 4-fluorothiophenol (1.1 eq) in a mixture of isopropanol and water (1:1, 10 mL/mmol), add sodium hydroxide (1.1 eq) at room temperature.

-

Stir the mixture for 30 minutes.

-

Add a solution of (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-bromo-2-hydroxy-2-methylpropanamide (1.0 eq) in isopropanol (5 mL/mmol).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Acidify the reaction mixture to pH 7 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization.

Step 3: Synthesis of (R)-Bicalutamide

-

Dissolve (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (1.0 eq) in DCM (20 mL/mmol) at room temperature.

-

Add m-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture with saturated NaHCO₃ solution (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield (R)-Bicalutamide.

Protocol 2: Enantioselective Synthesis of SARM S-23

This protocol describes the synthesis of the selective androgen receptor modulator S-23, highlighting the formation of the chiral amide bond.

Step 1: Synthesis of (S)-3-(3-Fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanoic acid

-

To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0 °C, add a solution of 3-fluoro-4-chlorophenol (1.1 eq) in THF (5 mL/mmol) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of (S)-methyl 2-(oxiran-2-yl)acetate (1.0 eq) in THF (5 mL/mmol).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

-

The resulting ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the carboxylic acid.

Step 2: Synthesis of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanamide (S-23)

-

To a solution of (S)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 1 hour.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

-

Add a solution of 4-cyano-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in DCM (5 mL/mmol) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain S-23.

Mandatory Visualization

Caption: Experimental workflows for the synthesis of (R)-Bicalutamide and S-23.

Caption: Androgen receptor signaling pathway and the mechanism of action of Bicalutamide.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]

- 4. rigicon.com [rigicon.com]

- 5. Antiandrogen - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. behemothlabz.com [behemothlabz.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral resolving agent utilized in the separation of enantiomers, particularly for racemic amines. Its efficacy lies in the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization. The presence of the trifluoromethyl group can enhance the crystallinity of the resulting salts and introduce unique intermolecular interactions that facilitate discrimination between the two diastereomers. These application notes provide an overview of its use, along with detailed protocols for the resolution of a model racemic amine.

Principle of Chiral Resolution